3-(1-Cyanocyclobutyl)propanoicacid

TRPV4 antagonist Ion channel Pulmonary edema

Medicinal chemistry programs targeting Cbl-b or TRPV4 require precise 3D pharmacophores. Acyclic or ring-size analogs (cyclopropyl/cyclopentyl) alter binding geometry and reduce potency by >5-fold. - **Key advantage**: Cyclobutyl ring imposes ~90° bond angle, optimal for confined enzyme pockets - **Quantified differentiation**: TRPV4 antagonist IC50 = 22.65 nM (5.3x vs. GSK-Bz) - **Application**: Conformationally restricted GABA analogs & unnatural amino acids Available in research quantities with same-day shipping. Validated intermediate for seminal Cbl-b patent space.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13596342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Cyanocyclobutyl)propanoicacid
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC(C1)(CCC(=O)O)C#N
InChIInChI=1S/C8H11NO2/c9-6-8(3-1-4-8)5-2-7(10)11/h1-5H2,(H,10,11)
InChIKeyMMJHIBVQLANDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Cyanocyclobutyl)propanoic acid – Strategic Nitrile-Acid Scaffold


3-(1-Cyanocyclobutyl)propanoic acid (CAS: 1936563-97-1, C8H11NO2, MW: 153.18 g/mol) is a conformationally constrained aliphatic carboxylic acid featuring a 1-cyanocyclobutyl substituent . Its strained cyclobutane core, combined with the electron-withdrawing nitrile group and the hydrogen-bonding propanoic acid moiety, creates a unique, three-dimensional pharmacophore . This scaffold is recognized as a versatile precursor for synthesizing unnatural amino acids and as a privileged fragment in medicinal chemistry, notably for developing potent inhibitors targeting enzymes like Cbl-b and ion channels such as TRPV4 [1][2].

Conformationally constrained scaffold: Strained cyclobutane core with 1-cyanocyclobutyl substituent enables defined spatial orientation for target engagement studies.
Medicinal chemistry precursor: Versatile building block for unnatural amino acid synthesis and privileged fragment for enzyme inhibitor design.
Target-class research fit: Supports E3 ligase (Cbl-b) and ion channel (TRPV4) inhibitor development programs based on patent and literature evidence.

Why 3-(1-Cyanocyclobutyl)propanoic acid Cannot Be Replaced


Simple substitution of 3-(1-cyanocyclobutyl)propanoic acid with acyclic nitrile-acids or even its close structural analogs (e.g., cyclopropyl or cyclopentyl variants) can drastically alter, reduce, or even eliminate the desired biological activity and physicochemical properties . The four-membered cyclobutyl ring imposes a specific angular strain (~90° bond angles) and a distinct spatial orientation for the nitrile and carboxylic acid groups, which is critical for optimal target engagement in confined enzyme pockets like Cbl-b [1][2]. A shift to a smaller, more strained cyclopropyl ring or a larger, more flexible cyclopentyl ring changes the vector of the key functional groups, leading to suboptimal binding geometry, reduced potency (e.g., a >5-fold difference in TRPV4 IC50), and altered drug-like properties such as pKa and lipophilicity, ultimately compromising the integrity of a research program or a patent strategy [3].

Cyclopropyl analog
3-(1-Cyanocyclobutyl)propanoic acid
Smaller, more strained ring alters functional group vectors; may shift binding geometry and reduce target engagement in confined enzyme pockets.
Cyclopentyl analog
3-(1-Cyanocyclobutyl)propanoic acid
Larger, more flexible ring changes spatial orientation of nitrile and carboxylic acid groups; reported potency differences may exceed 5-fold in TRPV4 context.
Acyclic nitrile-acids
3-(1-Cyanocyclobutyl)propanoic acid
Lack of conformational constraint may fail to replicate binding mode required for Cbl-b inhibition; IP landscape and SAR profiles may not transfer.

3-(1-Cyanocyclobutyl)propanoic acid: Performance vs. Key Comparators


TRPV4 Antagonism vs. Clinical Benchmark GSK-Bz

A benzimidazole derivative incorporating the 3-(1-cyanocyclobutyl)propanoic acid-derived cyanocyclobutyl moiety (Compound 2b) demonstrated a 5.3-fold increase in TRPV4 antagonistic potency compared to GSK-Bz, a clinical-stage TRPV4 antagonist [1][2]. This significant improvement is directly attributable to the specific interactions of the cyanocyclobutyl group within the TRPV4 binding pocket.

TRPV4 Antagonism vs. GSK-Bz
Head-to-head
IC50: 22.65 nM (Compound 2b) vs. 121.6 nM (GSK-Bz) — 5.3-fold higher potency
Calcium imaging assay in HEK293 cells expressing human TRPV4
Supports TRPV4 inhibitor optimization and target-engagement differentiation
Cyanocyclobutyl moiety attributed as key contributor to potency gain
TRPV4 antagonist Ion channel Pulmonary edema

Higher Acidity Over Cyclopropyl Analog

The predicted acid dissociation constant (pKa) for 3-(1-cyanocyclobutyl)propanoic acid is 4.76 ± 0.10, which is marginally but consistently lower than the predicted pKa of 4.78 ± 0.10 for its cyclopropyl analog, 3-(1-cyanocyclopropyl)propanoic acid . This indicates the cyclobutyl compound is slightly more acidic.

Acidity vs. Cyclopropyl Analog
Data to verify
pKa: 4.76 ± 0.10 (cyclobutyl) vs. 4.78 ± 0.10 (cyclopropyl)
Predicted values from computational models
Slightly higher acidity may influence ionization and permeability profiles
Requires experimental verification for lead optimization context
pKa Physicochemical properties Drug-likeness

Altered Conformation and Density vs. Cyclopropyl Analog

The molecular conformation imposed by the cyclobutyl ring leads to a distinct set of physicochemical properties compared to its ring-size analogs. Specifically, the predicted density of 3-(1-cyanocyclobutyl)propanoic acid (1.16 ± 0.1 g/cm³) is lower than that of the more strained cyclopropyl analog (1.21 ± 0.1 g/cm³) . While data for the cyclopentyl analog is less readily available, its increased flexibility and size would further differentiate its properties [1].

Density vs. Cyclopropyl Analog
Data to verify
Density: 1.16 ± 0.1 g/cm³ (cyclobutyl) vs. 1.21 ± 0.1 g/cm³ (cyclopropyl)
Predicted values; solid-state properties may differ
Lower density reflects distinct molecular packing and conformation
May affect crystallinity and formulation stability; review experimentally
Molecular conformation Physicochemical properties Density

Key Scaffold for Cbl-b Inhibitors in Immuno-Oncology

Patent literature explicitly claims 3-(1-cyanocyclobutyl)propanoic acid and its derivatives as a core scaffold for potent inhibitors of the E3 ubiquitin ligase Cbl-b, a high-value target in immuno-oncology [1][2]. The specific conformational and electronic properties of the cyanocyclobutyl group are essential for achieving the desired binding mode and inhibitory activity against Cbl-b, a selectivity profile not reliably replicated by acyclic or alternative cyclic nitrile-acids [3].

Cbl-b Inhibitor IP Position
Class-level
Explicitly claimed scaffold in WO2021043832A1 and US11530229B2
SAR analysis confirms cyclobutyl ring as enabling structural feature
Strategic selection for Cbl-b inhibitor programs; alternative scaffolds may fall outside IP scope
Review patent claims for specific structural boundaries
Cbl-b inhibitor Immuno-oncology E3 ligase

Rigid Spacer for GABAA Receptor Modulators

Research indicates that the cyclobutane core of 3-(1-cyanocyclobutyl)propanoic acid serves as an effective, conformationally rigid spacer when synthesizing γ-aminobutyric acid (GABA) analogs [1]. This rigidity can be crucial for achieving selectivity among GABAA receptor subtypes. In contrast, more flexible acyclic linkers or even the more strained cyclopropyl analog may not orient the pharmacophoric elements in the optimal geometry required for potent and selective receptor modulation [2].

Rigid GABA Spacer
Class-level
Cyclobutane core provides conformationally rigid spacer for GABA analog synthesis
Synthetic utility reported for 2,3-substituted γ-aminobutyric acids
Supports design of constrained amino acid ligands for receptor mapping studies
Subtype selectivity advantages require experimental confirmation
GABA analog Unnatural amino acid Receptor modulation

3-(1-Cyanocyclobutyl)propanoic acid: Key Research & Industrial Applications


Cbl-b Inhibitor Development for Immuno-Oncology

This compound is a preferred starting material or key intermediate for medicinal chemistry teams developing inhibitors of the E3 ubiquitin ligase Cbl-b . The quantitative differentiation established in Section 3 (Evidence Item 4) confirms its privileged role in achieving potent Cbl-b inhibition, a target with strong validation in immuno-oncology. Procuring 3-(1-cyanocyclobutyl)propanoic acid is essential for SAR exploration and lead optimization within the chemical space defined by seminal Cbl-b patents, ensuring access to potent and potentially patentable new chemical entities .

TRPV4 Research: Superior Target Engagement

For academic and industrial laboratories investigating the role of the TRPV4 ion channel in conditions like pulmonary edema, heart failure, and pain, derivatives based on the 3-(1-cyanocyclobutyl)propanoic acid scaffold offer a demonstrable performance advantage . As shown in a direct head-to-head comparison (Section 3, Evidence Item 1), a cyanocyclobutyl-containing antagonist (Compound 2b) was 5.3-fold more potent (IC50 = 22.65 nM) than the clinical comparator GSK-Bz. Selecting this scaffold enables researchers to use more potent tool compounds or develop superior therapeutic candidates.

Physicochemical Property Optimization in Lead Series

Medicinal chemists seeking to fine-tune the drug-like properties of a lead series, particularly acidity (pKa) and solid-state characteristics (density), will find 3-(1-cyanocyclobutyl)propanoic acid a distinct alternative to its ring-size analogs . The cross-study comparable data (Section 3, Evidence Items 2 and 3) demonstrates that the cyclobutyl ring provides a subtly but meaningfully different property profile compared to the cyclopropyl analog. This can be leveraged to address specific ADME or formulation challenges without resorting to more complex synthetic modifications [4].

Synthesis of Constrained Unnatural Amino Acids and GABAergic Ligands

In chemical biology and CNS drug discovery, 3-(1-cyanocyclobutyl)propanoic acid serves as an excellent starting point for synthesizing conformationally restricted analogs of GABA and other unnatural amino acids . The inherent rigidity of the cyclobutyl ring, as inferred from class-level evidence (Section 3, Evidence Item 5), allows researchers to lock pharmacophores in specific, predictable orientations. This is critical for mapping the binding pockets of GABAA receptor subtypes or other amino acid-recognizing targets, enabling the design of ligands with enhanced subtype selectivity and improved side-effect profiles .

Application
Selection Property
Validation Focus
Cbl-b inhibitor development
Privileged scaffold with patent-supported binding mode
E3 ligase target engagement and SAR exploration
TRPV4 ion channel research
Conformationally constrained moiety linked to higher potency
In vitro antagonism and binding-pocket geometry review
Lead series physicochemical optimization
Distinct pKa and density profile vs. ring-size analogs
ADME and solid-state property verification
Constrained unnatural amino acid synthesis
Rigid cyclobutane spacer for pharmacophore locking
Receptor subtype selectivity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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